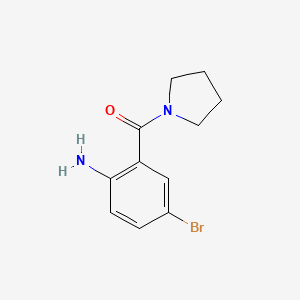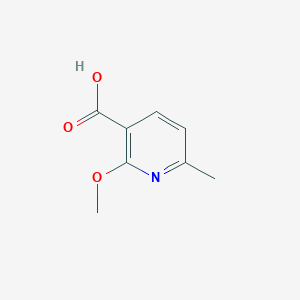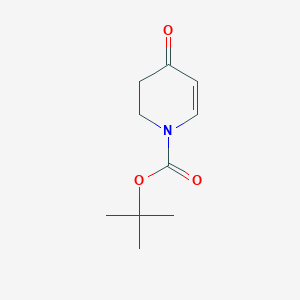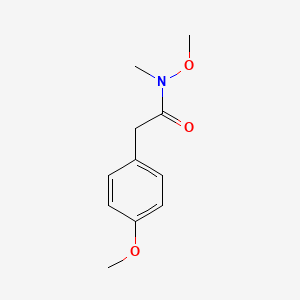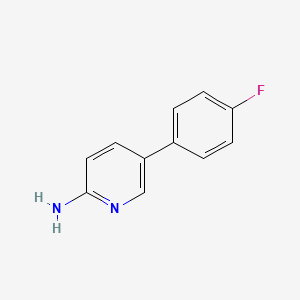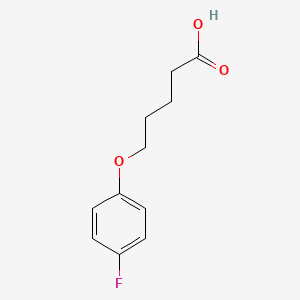![molecular formula C10H11FN2 B1322527 [(5-Fluoro-1H-indol-2-yl)methyl]-methylamine CAS No. 883531-12-2](/img/structure/B1322527.png)
[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine
Übersicht
Beschreibung
[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine, also known as 5-FMA, is a synthetic compound derived from the indole family of natural products. This compound has been studied for its potential use in a variety of scientific research applications, including drug development, pharmacology, and biochemistry. 5-FMA has been shown to possess a range of biochemical and physiological effects, and it has become increasingly popular in laboratories for its advantages in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral activity . For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The presence of the 5-fluoroindole moiety can contribute to the compound’s ability to interact with viral components, potentially disrupting their replication processes.
Anti-HIV Properties
The structural complexity of indole derivatives allows for high-affinity binding to various biological targets, including those involved in the life cycle of HIV. Molecular docking studies of novel indolyl derivatives have indicated potential as anti-HIV-1 agents , suggesting that [(5-Fluoro-1H-indol-2-yl)methyl]-methylamine could be explored for similar applications .
Anticancer Potential
Indole compounds have been recognized for their anticancer properties . They can interact with cancer cell lines, leading to the inhibition of cell proliferation or inducing apoptosis. The fluorinated indole ring in [(5-Fluoro-1H-indol-2-yl)methyl]-methylamine could enhance its therapeutic potential against cancer cells .
Antimicrobial Effects
The indole nucleus is known to possess antimicrobial activity , including antibacterial, antifungal, and antitubercular effects. The addition of substituents like the 5-fluoro group can modulate the compound’s interaction with microbial enzymes and receptors, offering a pathway for developing new antimicrobial agents .
Anti-inflammatory and Analgesic Applications
Indole derivatives have been evaluated for their anti-inflammatory and analgesic activities . Compounds containing the indole scaffold can interfere with inflammatory pathways, providing relief from pain and inflammation. This suggests potential applications of [(5-Fluoro-1H-indol-2-yl)methyl]-methylamine in the treatment of inflammatory diseases .
Biotechnological Production
Indoles are not only important in pharmaceuticals but also in biotechnological applications. Advances in the biotechnological production of indole derivatives have opened up possibilities for their use in industrial applications, such as natural colorants or flavor and fragrance agents . The specific properties of [(5-Fluoro-1H-indol-2-yl)methyl]-methylamine could be harnessed in these areas, potentially leading to the development of novel products.
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These compounds play a significant role in cell biology and have been used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Result of Action
It is known that indole derivatives have diverse biological activities and have shown potential in the treatment of various disorders .
Action Environment
It is known that the compound is stable at room temperature but can degrade under light exposure . It is soluble in organic solvents like ether and acetone, but insoluble in water .
Eigenschaften
IUPAC Name |
1-(5-fluoro-1H-indol-2-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2/c1-12-6-9-5-7-4-8(11)2-3-10(7)13-9/h2-5,12-13H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVSVEPRQOZBFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(N1)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

